Molecular Weight Advantage Over the Brominated Analog for Pharmacokinetic Optimization
The target compound possesses a molecular weight of 329.43 Da . This represents a significant 19.3% reduction compared to its 2-bromo-substituted analog (2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, MW = 408.33 Da) . A lower molecular weight is generally favorable for improving oral bioavailability and cellular permeability, positioning the target compound as a superior starting scaffold for developing drug-like molecules.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 329.43 Da |
| Comparator Or Baseline | 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (408.33 Da) |
| Quantified Difference | Target compound is 78.90 Da (19.3%) lower in molecular weight |
| Conditions | Data sourced from vendor technical datasheets for the specified CAS numbers |
Why This Matters
A lower molecular weight is a key design criterion for hit-to-lead optimization, making this compound a more attractive starting point for projects focused on developing orally bioavailable therapeutics than its heavier, halogenated congener.
